N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide is a complex organic compound with a unique structure that includes a furan ring, an amide linkage, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amide bond formation: The furan ring is then coupled with an amine group through an amide bond formation reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of methoxy groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The furan ring and amide linkage allow it to bind to enzymes or receptors, potentially inhibiting their activity. The methoxy groups may enhance its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide
- N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide
Uniqueness
N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide is unique due to the presence of both furan and methoxy groups, which may confer specific chemical and biological properties not found in similar compounds
Properties
Molecular Formula |
C21H20N2O5 |
---|---|
Molecular Weight |
380.4g/mol |
IUPAC Name |
N-[2-(furan-2-ylmethylcarbamoyl)phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C21H20N2O5/c1-26-18-10-9-14(12-19(18)27-2)20(24)23-17-8-4-3-7-16(17)21(25)22-13-15-6-5-11-28-15/h3-12H,13H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
ZNAVFKTWAYLACV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)OC |
Origin of Product |
United States |
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